Differential Myocardial Metabolic Response: Askendoside D (Cycloartane) vs. Cardiac Glycosides
In a comparative study, administration of the cycloartane glycoside askendoside D (10 mg/kg) for 3–10 days increased myocardial glycogen and ATP content while decreasing lactate and non-esterified fatty acid levels in animal models. In contrast, cardiac glycosides (strophanthin K 0.36 mg/kg, celanide 1 mg/kg) promoted a decrease in glycogen and redox potential and an increase in lactate under prolonged administration [1]. This divergence indicates that askendoside D engages metabolic pathways distinct from those targeted by classic cardiac glycosides.
| Evidence Dimension | Myocardial glycogen and lactate modulation |
|---|---|
| Target Compound Data | Increases glycogen, decreases lactate |
| Comparator Or Baseline | Cardiac glycosides (strophanthin K, celanide): Decreases glycogen, increases lactate |
| Quantified Difference | Opposite directional effects (glycogen increase vs. decrease; lactate decrease vs. increase) |
| Conditions | In vivo animal model, 3–10 day administration, 10 mg/kg (askendoside D) vs. 0.36 mg/kg (strophanthin K) |
Why This Matters
Selecting askendoside D over a cardiac glycoside is essential for studies requiring glycogen preservation and lactate suppression in myocardial tissue.
- [1] Khushbaktova, Z. A., et al. (1993). Comparative study of the effect of cycloartane and cardiac glycosides on various parameters of myocardial metabolism in animals. Ukr Biokhim Zh (1978), 65(3), 71–75. PMID: 8291144. View Source
